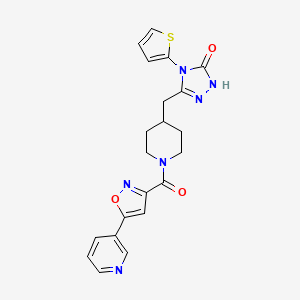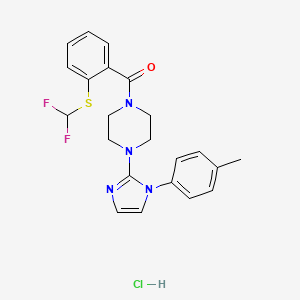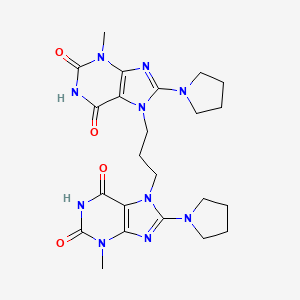![molecular formula C21H16N4O B2962624 N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide CAS No. 2034432-78-3](/img/structure/B2962624.png)
N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure fused with a bipyridine moiety. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and versatile applications.
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . They have shown promising results against various strains such as B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .
Mode of Action
It’s known that quinoline derivatives can interact with their targets and induce changes that lead to their antibacterial, antifungal, and anticancer effects . For instance, some quinoline-carboxamide derivatives have shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of protein kinases (pks), which are the main regulators of cell survival and proliferation . This inhibition can lead to downstream effects such as apoptosis .
Pharmacokinetics
It’s noted that some quinoline-carboxamide derivatives have been found to be orally bioavailable without blood-brain barrier penetration , which suggests a favorable pharmacokinetic profile.
Result of Action
Quinoline derivatives have shown to possess antibacterial, antifungal, and anticancer activities . Some quinoline-carboxamide derivatives have demonstrated anti-proliferative activities and have been found to induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and harsh reaction conditions .
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, azides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
科学的研究の応用
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices
類似化合物との比較
Similar Compounds
Similar compounds to N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide include:
Quinolinyl-pyrazoles: These compounds also feature a quinoline core and have been studied for their pharmacological activities.
Quinoline derivatives: Various quinoline derivatives, such as chloroquine and hydroxychloroquine, are well-known for their antimalarial and antiviral properties.
Uniqueness
What sets N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide apart from other similar compounds is its unique bipyridine moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its potential as a versatile and potent bioactive compound.
特性
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAUMNGUPVIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2962542.png)


![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)
![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2962549.png)
![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)


![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)



![N-[(oxolan-2-yl)methyl]-N'-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2962564.png)
